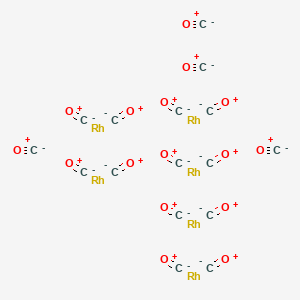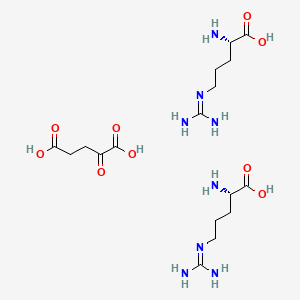
Hexarhodium hexadecacarbonyl
Overview
Description
Hexarhodium hexadecacarbonyl is a metal carbonyl cluster with the chemical formula ( \text{Rh}6(\text{CO}){16} ). It appears as purple-brown crystals that are slightly soluble in dichloromethane and chloroform . This compound is the principal binary carbonyl of rhodium and has significant importance in organometallic chemistry.
Preparation Methods
Hexarhodium hexadecacarbonyl was first synthesized by Hieber in 1943 through the carbonylation of rhodium trichloride trihydrate at temperatures ranging from 80 to 230°C and under 200 atmospheres of carbon monoxide, with silver or copper acting as halide acceptors . The correct formula and structure were later confirmed using X-ray crystallography .
Several synthetic routes have been developed for the preparation of this compound:
Carbonylation of Rhodium Trichloride and Iron Pentacarbonyl: This method involves the carbonylation of a mixture of anhydrous rhodium trichloride and iron pentacarbonyl, yielding good amounts of this compound.
Thermal Decomposition of Tetrarhodium Dodecacarbonyl: This process involves the thermal decomposition of tetrarhodium dodecacarbonyl in boiling hexane, resulting in the formation of this compound.
Chemical Reactions Analysis
Hexarhodium hexadecacarbonyl undergoes several types of chemical reactions, including:
Ligand Substitution: Some of the carbon monoxide ligands can be displaced by donor ligands.
Catalytic Reactions: This compound acts as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.
Common reagents and conditions used in these reactions include:
Hydrogenation: Utilizes hydrogen gas under pressure.
Hydroformylation: Involves the use of carbon monoxide and hydrogen gas.
The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Hexarhodium hexadecacarbonyl has a wide range of applications in scientific research, including:
Biology and Medicine: While specific applications in biology and medicine are less common, its catalytic properties can be leveraged in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which hexarhodium hexadecacarbonyl exerts its effects primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reactions to proceed. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Hexarhodium hexadecacarbonyl can be compared with other metal carbonyl clusters, such as:
Tetrairidium Dodecacarbonyl: Similar in structure but contains iridium instead of rhodium.
Triosmium Dodecacarbonyl: Contains osmium and has different catalytic properties.
Triruthenium Dodecacarbonyl: Contains ruthenium and is used in different catalytic applications.
This compound is unique due to its specific composition and the types of reactions it can catalyze, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
carbon monoxide;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16CO.6Rh/c16*1-2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQABOJVTZVBHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rh6(CO)16, C16O16Rh6 | |
| Record name | Hexadecacarbonylhexarhodium | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hexadecacarbonylhexarhodium | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; Flammable, but not an explosive hazard; [MSDSonline] | |
| Record name | Hexarhodium hexadecacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2457 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28407-51-4 | |
| Record name | Rhodium, tetra-.mu.3-carbonyldodecacarbonylhexa-, octahedro | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetra-μ3-carbonyldodecacarbonyl-octahedro-hexarhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)







